molecular formula C9H9F3O2 B1589075 1-Methoxymethoxy-2-(trifluoromethyl)benzene CAS No. 336628-65-0

1-Methoxymethoxy-2-(trifluoromethyl)benzene

Cat. No. B1589075
CAS No.: 336628-65-0
M. Wt: 206.16 g/mol
InChI Key: KDGCARXCCUSENF-UHFFFAOYSA-N
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Patent
US08609692B2

Procedure details

A solution of Example 42A (14.1 g, 68.4 mmol) in THF (68 mL) was cooled to −20° C. and n-butyllithium (30.1 mL of a 2.5 M solution in hexanes, 75.0 mmol) was added slowly, keeping the temperature at 0° C. After 70 min at −5 to 5° C., the reaction mixture was cooled to −20° C. and CO2 gas was bubbled through the brown slurry, keeping the temperature ≦−10° C. The reaction went from a brown slurry to a dark purple solution to a yellow solution. After 10 min, the reaction mixture was cooled further to −20° C. and treated with 2N HCl (68 mL, 140 mmol). To facilitate the reaction mixture, additional concentrated HCl (17 mL, total 5 equiv of 4M HCl) was added. After 30 min, MTBE (70 mL) was added, and the organic portion was extracted with 2N NaOH (70 mL) and water (70 mL). The aqueous layer was acidified with 2N HCl (98 mL) and extracted with dichloromethane (2×140 mL). The organic portion was dried (Na2SO4), filtered, and concentrated to give the title compound (14.8 g, 71.8 mmol, 99%) as a yellow solid which was used without further purification. MS (DCI/NH3) m/z 207 (M+H)+.
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
68 mL
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
reactant
Reaction Step Five
Yield
99%

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]([F:14])([F:13])[F:12].C([Li])CCC.Cl.CC([O:25][CH3:26])(C)C.C1C[O:30]CC1>>[OH:4][C:5]1[C:6]([C:11]([F:12])([F:13])[F:14])=[CH:7][CH:8]=[CH:9][C:10]=1[C:26]([OH:25])=[O:30]

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
COCOC1=C(C=CC=C1)C(F)(F)F
Name
Quantity
68 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
68 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
17 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
70 mL
Type
reactant
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
CO2 gas was bubbled through the brown slurry
CUSTOM
Type
CUSTOM
Details
the temperature ≦−10° C
WAIT
Type
WAIT
Details
After 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled further to −20° C.
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the organic portion was extracted with 2N NaOH (70 mL) and water (70 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×140 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
OC1=C(C(=O)O)C=CC=C1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 71.8 mmol
AMOUNT: MASS 14.8 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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